N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

FAAH inhibition Covalent inhibitor Structural biology

Procure N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide (CAS 862809-64-1) for structure-activity relationship (SAR) studies around the alpha-ketoheterocycle FAAH inhibitor chemotype. This compound features a 1,3,4-oxadiazole core with a 5-(pyridin-2-yl) group and a 2-cyclohexanecarboxamide moiety, a specific structural vector that cannot be replicated by generic oxadiazole derivatives. Its predicted CNS drug-like properties (MW <300 Da, TPSA <70 Ų, clogP ~1.7) make it an ideal baseline comparator for systematic profiling of heterocyclic SAR. The unfunctionalized pyridyl ring provides a synthetic handle for introducing electrophilic warheads targeting Cys269 in the FAAH cytosolic port.

Molecular Formula C14H16N4O2
Molecular Weight 272.308
CAS No. 862809-64-1
Cat. No. B2957537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
CAS862809-64-1
Molecular FormulaC14H16N4O2
Molecular Weight272.308
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3
InChIInChI=1S/C14H16N4O2/c19-12(10-6-2-1-3-7-10)16-14-18-17-13(20-14)11-8-4-5-9-15-11/h4-5,8-10H,1-3,6-7H2,(H,16,18,19)
InChIKeyKEJJJQALUCVQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide (862809-64-1): Chemical Identity and Class Context for Procurement


N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide (CAS 862809-64-1) is a heterocyclic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-2-yl group and at the 2-position with a cyclohexanecarboxamide moiety. It belongs to the class of alpha-ketoheterocycle derivatives, a family extensively characterized as fatty acid amide hydrolase (FAAH) inhibitors [1]. A close structural analog featuring a phenhexyl chain instead of the cyclohexyl group has been co-crystallized with a humanized variant of rat FAAH (PDB: 4J5P), revealing a dual covalent binding mechanism to active-site residues Ser241 and Cys269 [2]. This compound serves as a critical reference point for understanding the scaffold's binding mode, although its own biological activity remains largely uncharacterized in peer-reviewed literature. Its molecular formula is C14H16N4O2 with a molecular weight of 272.31 g/mol.

Procurement Risks of Substituting N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide with Generic Oxadiazole Analogs


Compounds within the 1,3,4-oxadiazole class cannot be interchanged generically due to profound, structure-dependent variations in their biological mechanism and potency. For example, the canonical alpha-ketoheterocycle FAAH inhibitor scaffold requires a specific electrophilic warhead to achieve dual covalent attachment to Ser241 and Cys269; replacing the cyclohexanecarboxamide or pyridyl substituent alters the inhibitor's ability to access the cytosolic port and engage Cys269 [1]. Published SAR studies on related oxadiazole-based FAAH inhibitors show that even subtle changes in the N-acyl substituent shift the inhibitory profile from reversible, non-competitive to irreversible, dual-covalent binding, with corresponding >100-fold differences in in vivo duration of action [1]. Therefore, the specific combination of the 5-(pyridin-2-yl) and 2-cyclohexanecarboxamide groups defines a unique structural vector that cannot be replicated by generic oxadiazole derivatives or simplified building blocks.

Quantitative Differentiation Evidence for N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: Comparator Analysis


Covalent Binding Mechanism: Dual vs. Single Active-Site Residue Engagement

The closest structurally characterized analog to the target compound is the phenhexyl-substituted alpha-ketoheterocycle inhibitor co-crystallized in PDB 4J5P. This analog forms a covalent hemiketal adduct with the catalytic Ser241 and an additional irreversible thioether bond with Cys269 in the enzyme's cytosolic port. In contrast, the reversible benchmark OL-135 (compound 2) engages only Ser241 and lacks the Cys269-targeting electrophile [1]. The target compound retains the intact pyridyl ring that, when functionalized, can serve as a Cys269-directed warhead attachment point, positioning it as a potential dual-covalent scaffold [2]. No direct crystallographic data exist for the target compound itself; this evidence is based on **class-level inference** from the co-crystal structure of the phenhexyl analog.

FAAH inhibition Covalent inhibitor Structural biology

FAAH Inhibitory Potency: Cross-Class Comparison with Reversible Oxadiazole Inhibitors

While no direct IC50 or Ki value is publicly available for the target compound, structurally related 5-(pyridin-2-yl)-1,3,4-oxadiazole derivatives exhibit potent FAAH inhibition. For example, a close oleyl-substituted analog, (9Z)-1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one, demonstrates a Ki of 3 nM in rat FAAH assays [1]. Another analog featuring a phenyl substitution on the oxadiazole ring shows an IC50 of 40 nM against human FAAH [2]. The target compound's cyclohexanecarboxamide group is predicted to confer enhanced metabolic stability compared to the oleyl chain while potentially reducing potency due to decreased lipophilicity. This constitutes a **cross-study comparable** evidence dimension.

FAAH inhibition IC50 Structure-activity relationship

In Vivo Duration of Action: Dual-Covalent vs. Reversible FAAH Inhibitors

The in vivo behavior of the dual-covalent phenhexyl/oxadiazole/pyridine analog provides a critical performance benchmark. In mice, this analog (compound 3) elevated brain anandamide levels for >6 hours post-administration and reversed cold allodynia in the chronic constriction injury model of neuropathic pain for a sustained period (>6 h). The reversible inhibitor OL-135 exhibited a significantly shorter duration of action [1]. The target compound, sharing the same pyridyl-oxadiazole core, may serve as a precursor for developing similarly long-acting FAAH inhibitors if appropriately functionalized with a Cys269-reactive electrophile. This is **class-level inference** supported by the published in vivo characterization.

In vivo pharmacology FAAH inhibition Duration of action

Physicochemical Profile Differentiation: Cyclohexyl vs. Oleyl/Phenhexyl Substituents

The cyclohexanecarboxamide substituent in the target compound provides distinct physicochemical advantages over the oleyl and phenhexyl chains found in characterized FAAH inhibitors. The cyclohexyl group reduces calculated logP (clogP) and total polar surface area (TPSA) relative to the oleyl chain, potentially improving aqueous solubility and reducing non-specific protein binding. Computational predictions indicate a molecular weight of 272.31 Da and TPSA of approximately 69.2 Ų for the target compound [1], compared to the oleyl analog (MW ~425 Da, TPSA ~69 Ų but with higher lipophilicity). This **cross-study comparable** evidence suggests the target compound may exhibit superior in vitro ADME properties, though experimental confirmation is required.

Physicochemical properties Lipophilicity Metabolic stability

Recommended Application Scenarios for N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide Based on Established Evidence


Medicinal Chemistry: FAAH Inhibitor Lead Optimization Scaffold

This compound is best utilized as a core scaffold for designing novel FAAH inhibitors with dual-covalent binding capability. The unfunctionalized pyridyl ring at the oxadiazole 5-position provides a synthetic handle for introducing electrophilic warheads (e.g., bromomethyl, chloromethyl) that can target Cys269 in the FAAH cytosolic port, analogous to the strategy validated in compound 3 of Otrubova et al. [1]. The cyclohexanecarboxamide contributes conformational rigidity and favorable lipophilicity for CNS penetration. Procurement is recommended for laboratories conducting structure-activity relationship (SAR) studies around the alpha-ketoheterocycle FAAH inhibitor chemotype.

Structural Biology: Crystallographic Studies of Oxadiazole-Enzyme Interactions

Given the availability of a high-resolution (2.30 Å) co-crystal structure of the phenhexyl analog bound to humanized rat FAAH (PDB: 4J5P) [1], this compound can serve as a reference ligand for competitive co-crystallization or soaking experiments to map binding determinants of the cyclohexyl substituent. Its smaller size and distinct steric profile relative to the phenhexyl analog may reveal differential interactions within the FAAH acyl chain-binding pocket, providing structural insights for rational design.

In Vitro Pharmacology: Baseline Comparator for Novel Oxadiazole Libraries

The compound's structural simplicity and synthetic accessibility make it an ideal baseline comparator for evaluating newly synthesized oxadiazole libraries. Its predicted moderate FAAH potency (based on close analogs showing Ki/IC50 values of 3–40 nM) [1] provides a benchmark for assessing whether additional substituents improve or diminish target engagement. Procurement of this compound alongside its 5-phenyl and 5-furyl analogs enables systematic profiling of heterocyclic SAR.

Chemical Biology: Tool Compound for Endocannabinoid System Modulation

If experimentally confirmed to inhibit FAAH, this compound—with its favorable CNS drug-like properties (MW <300 Da, TPSA <70 Ų, clogP ~1.7) [1]—could serve as a tool for modulating endocannabinoid tone in cellular or ex vivo models. Its predicted metabolic stability advantage over lipid-like oxadiazole inhibitors positions it as a candidate for acute pharmacological studies where rapid onset and offset are desired, distinguishing it from the prolonged action (>6 h) of dual-covalent inhibitors [2].

Quote Request

Request a Quote for N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.